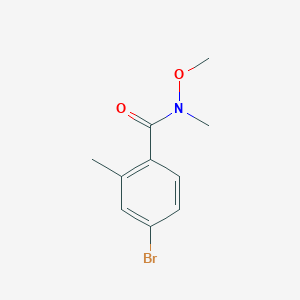

4-bromo-N-methoxy-N,2-dimethylbenzamide

Description

Historical Development and Synthetic Utility of Weinreb Amides

The introduction of N-methoxy-N-methylamides, commonly known as Weinreb amides, by Steven M. Weinreb and Steven Nahm in 1981 marked a significant advancement in synthetic organic chemistry. wikipedia.org This development provided a reliable and efficient method for the synthesis of ketones and aldehydes from carboxylic acid derivatives. wikipedia.orgorientjchem.org The key to the success of Weinreb amides lies in their unique reactivity profile. They react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate chelated by the methoxy (B1213986) and methyl groups. researchgate.netacs.org This intermediate resists the common problem of over-addition, which often leads to the formation of tertiary alcohols with other acyl compounds. wikipedia.orgnbinno.com Upon acidic workup, the intermediate collapses to cleanly afford the desired ketone or aldehyde in high yield. nbinno.com

The preparation of Weinreb amides is typically straightforward, often involving the coupling of a carboxylic acid or its activated derivative (like an acid chloride) with N,O-dimethylhydroxylamine. acs.orgresearchgate.net Various coupling reagents and conditions have been developed to facilitate this transformation, accommodating a wide range of functional groups. acs.orgorientjchem.org The versatility of Weinreb amides has led to their widespread use in the total synthesis of numerous complex natural products and medicinally important molecules. wikipedia.org

Significance of Halogenated Benzamide (B126) Scaffolds in Synthetic Design

Halogenated benzamide scaffolds are crucial building blocks in synthetic organic chemistry and medicinal chemistry. The incorporation of halogen atoms, such as bromine, onto the benzamide framework profoundly influences the molecule's physical, chemical, and biological properties. Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov

From a synthetic standpoint, the halogen atom serves as a versatile functional handle for a variety of cross-coupling reactions. For instance, a bromine substituent can readily participate in palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nbinno.com This capability is instrumental in the construction of complex molecular skeletons from simpler precursors. Furthermore, the position of the halogen on the aromatic ring can direct subsequent electrophilic aromatic substitution reactions, providing regiochemical control. The presence of halogens can also impact the reactivity of other functional groups within the molecule, a factor that is carefully considered in synthetic planning. dcu.ie

Specific Research Focus on 4-Bromo-N-methoxy-N,2-dimethylbenzamide

The compound this compound has garnered specific interest as it combines the advantageous features of both a Weinreb amide and a halogenated aromatic ring. This unique combination makes it a valuable intermediate for the synthesis of a diverse range of target molecules. The "4-bromo" substitution provides a reactive site for cross-coupling reactions, while the N-methoxy-N,2-dimethylbenzamide moiety allows for the controlled introduction of a carbonyl group.

The synthesis of this compound can be achieved from 4-bromo-2-methylbenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. chemicalbook.com This specific arrangement of functional groups allows for a two-pronged synthetic strategy: modification at the C4 position via the bromo group and transformation of the Weinreb amide into a ketone or aldehyde. This dual reactivity makes it a powerful building block in combinatorial chemistry and the development of new pharmaceutical agents. Research efforts are often directed at exploring the scope of its reactions and its application in the synthesis of novel heterocyclic compounds and other complex organic structures.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-methoxy-N,2-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7-6-8(11)4-5-9(7)10(13)12(2)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTHMRPWEAXRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280020 | |

| Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178313-45-6 | |

| Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178313-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo N Methoxy N,2 Dimethylbenzamide and Analogues

Conventional Routes to N-Methoxy-N-Methylbenzamides

The formation of the N-methoxy-N-methylamide (Weinreb amide) is a cornerstone of the synthesis. Conventional methods are centered on the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt. researchgate.net

Amidation of Carboxylic Acids or Acid Chlorides with N,O-Dimethylhydroxylamine Hydrochloride

The most direct and widely employed method for preparing Weinreb amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation can be achieved through two primary pathways:

Acid Chloride Route: The carboxylic acid, in this case, 4-bromo-2-methylbenzoic acid, is first converted to its more reactive acid chloride derivative. chemicalbook.commedchemexpress.com This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromo-2-methylbenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated and afford the final amide. chemicalbook.com

Direct Carboxylic Acid Coupling: Alternatively, the Weinreb amide can be synthesized directly from the carboxylic acid without isolating the acid chloride intermediate. This approach requires the use of coupling agents to activate the carboxylic acid in situ. organic-chemistry.orgresearchgate.net A wide variety of such reagents have been developed, effectively facilitating the amide bond formation under milder conditions. researchgate.net

Optimization of Reaction Conditions and Reagent Selection

The efficiency of direct amidation is highly dependent on the choice of coupling agent, solvent, and base. Optimization of these parameters is crucial for achieving high yields and purity. numberanalytics.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). lookchem.com Other prominent reagents include 1,1'-carbonyldiimidazole (B1668759) (CDI), which provides a clean reaction pathway, and phosphonium- or uronium-based reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). chemspider.com

The selection of the solvent (e.g., dichloromethane, tetrahydrofuran (B95107), N,N-dimethylformamide) and base (e.g., triethylamine, N,N-diisopropylethylamine) is also critical for managing solubility and reaction kinetics. lookchem.comchemspider.com

| Coupling Reagent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| 1,1'-Carbonyldiimidazole | CDI | DCM or THF, Room Temperature | researchgate.netchemspider.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDC / HOBt | DCM, DMF, 0°C to Room Temperature | lookchem.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | DMF, DIPEA, Room Temperature | |

| Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DMF, Et3N, Room Temperature | |

| Triphenylphosphine / N-Bromosuccinimide | PPh3 / NBS | Ambient Temperature, Undried Solvent | researchgate.net |

Strategies for Aromatic Bromination and Methylation

The synthesis of 4-bromo-N-methoxy-N,2-dimethylbenzamide requires the precise placement of bromo and methyl groups on the benzene (B151609) ring. This is typically achieved by starting with a precursor that already contains the desired substitution pattern, such as 4-bromo-2-methylbenzoic acid. chemicalbook.comgoogleapis.com

Regioselective Bromination of Benzamide (B126) Precursors

If the synthesis were to begin from a less substituted precursor, such as 2-methylbenzoic acid or 2-methylbenzamide (B88809), a regioselective bromination step would be necessary. In electrophilic aromatic substitution, the existing substituents on the ring direct the position of the incoming electrophile (Br⁺).

The methyl group (-CH₃) is an activating, ortho, para-directing group.

The amide (-CONHCH₃OCH₃) or carboxylic acid (-COOH) group is a deactivating, meta-directing group.

When both an activating ortho, para-director and a deactivating meta-director are present, the activating group typically governs the regioselectivity. Therefore, in the bromination of a 2-methylbenzoic acid or 2-methylbenzamide precursor, the incoming bromine atom is directed to the positions ortho or para to the methyl group. Due to steric hindrance from the adjacent substituent at the 2-position, the bromination preferentially occurs at the para position (C4), yielding the desired 4-bromo isomer. mdpi.com Common brominating agents for such transformations include N-bromosuccinimide (NBS) and elemental bromine (Br₂) with a Lewis acid catalyst. nih.govnih.govresearchgate.net

| Reagent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | THF or Ionic Liquids | Highly regioselective for many substrates | mdpi.com |

| Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) | Halogenated solvent, 0°C to Room Temperature | Classic electrophilic bromination | nih.gov |

| Tetraalkylammonium tribromides | Various | Often shows high para-selectivity for phenols | mdpi.com |

Introduction of Methyl and Methoxy (B1213986) Substituents on the Aromatic Ring and Amide Nitrogen

The substituents required for this compound are introduced through distinct synthetic steps:

Aromatic Methyl Group: The methyl group at the 2-position of the aromatic ring is typically incorporated from the start of the synthesis by selecting 2-methylbenzoic acid or a related derivative as the starting material. chemicalbook.commedchemexpress.com

Amide N-Methoxy and N-Methyl Groups: Both the N-methoxy and N-methyl functionalities are introduced simultaneously during the amidation step by using N,O-dimethylhydroxylamine hydrochloride as the key reagent. researchgate.netchemicalbook.com This reagent directly provides the -N(OCH₃)CH₃ moiety that defines the Weinreb amide. While separate N-methylation of an N-methoxy amide is chemically possible, it is not the standard or most efficient route for this class of compounds. researchgate.netnih.gov

Advanced and Catalytic Approaches in Benzamide Synthesis

While conventional coupling agents are effective, modern synthetic chemistry has pursued more advanced and catalytic methods to improve efficiency, reduce waste, and broaden substrate scope. researchgate.net These approaches often rely on transition-metal catalysis.

Several catalytic systems have been developed for direct amidation that avoid the use of stoichiometric activating agents. For instance, catalysts based on titanium, zirconium, and boron have been shown to facilitate the direct condensation of carboxylic acids and amines. researchgate.netresearchgate.netnih.gov A method using a reusable catalyst, diatomite earth@IL/ZrCl₄, under ultrasonic irradiation offers a green and rapid pathway for benzamide synthesis. researchgate.net

Furthermore, transition-metal-catalyzed C-H functionalization offers novel routes to substituted benzamides. Weinreb amides themselves can act as directing groups in reactions catalyzed by metals like palladium or copper, enabling functionalization at specific C-H bonds, although this is more often used to modify the amide substrate rather than to form the initial amide bond. nih.gov Other advanced methods include the photocatalytic synthesis of functionalized benzamides and nickel-catalyzed transformations of benzamide precursors. rsc.orgorgsyn.org

| Catalyst/Method | Reaction Type | Description | Reference |

|---|---|---|---|

| Diatomite earth@IL/ZrCl₄ | Direct Amidation | A reusable solid acid catalyst for condensation of benzoic acids and amines under ultrasonic irradiation. | researchgate.net |

| Titanium tetrachloride (TiCl₄) | Direct Amidation | Mediates the direct condensation of carboxylic acids and amines. | nih.gov |

| Iron Catalysis | N-methylation | Iron-catalyzed direct N-methylation of N-methoxy benzamides has been reported. | researchgate.net |

| Nickel Catalysis | Amide Transformation | Used for the synthesis of carboxylic acids from benzamide precursors. | orgsyn.org |

| Photocatalysis (e.g., Eosin Y, fac-Ir(ppy)₃) | Cyclization/Functionalization | Visible-light-induced synthesis of isoindolinones from functionalized benzamides. | rsc.org |

Palladium-Catalyzed Amidation and Cross-Coupling Reactions

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, palladium catalysis can be envisioned through two primary pathways: the direct amidation of a carboxylic acid derivative or a cross-coupling approach involving the aryl bromide.

One of the most direct palladium-catalyzed routes is the aminocarbonylation of an aryl halide. This method involves the reaction of an aryl halide with carbon monoxide and an amine in the presence of a palladium catalyst. For the synthesis of the target compound, this would involve the palladium-catalyzed reaction of 1-bromo-4-iodo-2-methylbenzene with carbon monoxide and N,O-dimethylhydroxylamine. Stephen Buchwald's work on aminocarbonylation allows for the direct conversion of aryl halides into Weinreb amides, showcasing the potential of this approach. wikipedia.org

Alternatively, a more traditional approach involves the activation of 4-bromo-2-methylbenzoic acid to its corresponding acid chloride, followed by a palladium-catalyzed coupling with N,O-dimethylhydroxylamine. While the direct reaction between an acid chloride and the amine is typically facile and may not require palladium catalysis, the use of a palladium catalyst with a suitable ligand, such as Xantphos, can facilitate the reaction under milder conditions and with a broader substrate scope, particularly for sterically hindered or electronically challenging substrates. organic-chemistry.org

A notable palladium-catalyzed method that avoids the use of toxic carbon monoxide gas is the aminocarbonylation using N-substituted formamides as an amide source. This reaction, employing palladium acetate (B1210297) and a ligand like Xantphos, can be applied to a wide range of aryl halides and formamides, offering good to excellent yields. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Amidation and Cross-Coupling Reactions for Weinreb Amide Synthesis

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl Halide | CO, N,O-dimethylhydroxylamine, Pd catalyst | Aryl Weinreb Amide | Moderate to Good | wikipedia.org |

| Aryl Halide | N-substituted formamide, Pd(OAc)₂, Xantphos, POCl₃ | Aryl Weinreb Amide | Good to Excellent | organic-chemistry.org |

Transition Metal-Mediated Functionalizations (e.g., C-H Activation)

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient synthetic strategy. The N-methoxyamide group in benzamides has been shown to be a versatile directing group for ortho-C-H bond functionalization using various transition metals, including palladium, rhodium, and ruthenium. researchgate.net

In the context of this compound, the N-methoxy-N-methylamide moiety can direct a transition metal catalyst to the ortho-protons of the benzene ring. While the 2-position is already substituted with a methyl group, this directing effect could be exploited in analogues where this position is unsubstituted. For the target molecule itself, this methodology is more relevant for potential subsequent functionalizations rather than its primary synthesis. For instance, a related N-methoxybenzamide could undergo palladium-catalyzed ortho-alkylation or annulation to build more complex molecular scaffolds. researchgate.net

The efficiency of the N-methoxyamide as a directing group has been demonstrated in various transformations, including palladium-catalyzed annulation reactions to afford isoquinolinone derivatives. researchgate.net These reactions highlight the potential of using the inherent functionality of the Weinreb amide to guide further synthetic modifications.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the practicality of chemical synthesis, offering a green and efficient alternative to traditional methods. Lipases are a class of enzymes that are well-known for their ability to catalyze the formation of ester and amide bonds.

The use of lipases for the direct amidation of carboxylic acids with amines has been explored, with enzymes like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, showing broad substrate specificity and high efficiency. nih.gov This enzymatic approach could potentially be applied to the synthesis of this compound from 4-bromo-2-methylbenzoic acid and N,O-dimethylhydroxylamine. The reaction would typically be carried out in a non-aqueous solvent to favor the synthesis over hydrolysis.

While the application of lipases for the synthesis of N-alkoxyamides is not as widely documented as for standard amides, the general principle of lipase-catalyzed amidation suggests its feasibility. The regio- and chemoselectivity of lipases could be advantageous, potentially reducing the need for protecting groups and simplifying purification processes. Optimization of reaction conditions, such as the choice of enzyme, solvent, and temperature, would be crucial for achieving high yields and selectivity. nih.gov

Comparative Analysis of Synthetic Efficiency, Yield, and Selectivity

The choice of synthetic methodology for this compound depends on factors such as starting material availability, desired scale, and tolerance to specific reagents and conditions.

Traditional Amidation: The classical method of converting 4-bromo-2-methylbenzoic acid to its acyl chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride is a robust and widely used procedure for preparing Weinreb amides. mychemblog.com This method is generally high-yielding, but the use of reagents like thionyl chloride or oxalyl chloride can be harsh and may not be suitable for sensitive substrates.

Palladium-Catalyzed Methods: Palladium-catalyzed aminocarbonylation of the corresponding aryl halide offers a more convergent approach, forming the amide bond in a single step from readily available precursors. wikipedia.orgorganic-chemistry.org These methods can exhibit high functional group tolerance and are often performed under milder conditions than traditional methods. The yields for palladium-catalyzed carbonylations are typically in the good to excellent range. However, the use of carbon monoxide, a toxic gas, is a significant drawback. The development of CO-free carbonylative methods, such as those using formamides as a CO surrogate, represents a significant advancement in safety and convenience. organic-chemistry.org

Transition Metal-Mediated C-H Activation: While highly innovative, C-H activation is less directly applicable to the primary synthesis of this compound, as the key C-N bond is already part of the directing group. Its utility would lie in the subsequent functionalization of the aromatic ring. The selectivity of these reactions is highly dependent on the catalyst and directing group, and yields can be variable. researchgate.net

Chemoenzymatic Synthesis: Lipase-catalyzed amidation presents a green and mild alternative. The high selectivity of enzymes can lead to high purity products, often without the need for extensive purification. nih.gov However, the reaction rates can be slower than traditional chemical methods, and the enzyme's substrate scope might be a limitation. For the specific synthesis of an N-alkoxyamide, the efficiency and yield would need to be empirically determined.

Table 2: Comparative Overview of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|

| Traditional Amidation | High yields, well-established | Harsh reagents, may require protection | >80% |

| Palladium-Catalyzed Aminocarbonylation | Convergent, high functional group tolerance | Use of toxic CO, catalyst cost | 70-95% |

| Transition Metal C-H Activation | Atom-economical, direct functionalization | Not for primary synthesis of the target | Variable |

| Chemoenzymatic Synthesis | Mild conditions, high selectivity, green | Slower reaction rates, substrate specificity | Potentially high, but requires optimization |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo N Methoxy N,2 Dimethylbenzamide Derivatives

Reactivity of the Aryl Halide Moiety

The carbon-bromine bond on the aromatic ring is a key site for functionalization. Its reactivity is influenced by the electronic and steric environment created by the ortho-methyl group and the para-amide substituent.

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides. The generally accepted mechanism for activated aryl halides involves a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted during the formation of this tetrahedral intermediate. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For the SNAr mechanism to be efficient, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. nih.gov These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

In the case of 4-bromo-N-methoxy-N,2-dimethylbenzamide, the substituents on the ring are a methyl group (ortho to the bromine) and an N-methoxy-N,2-dimethylbenzamide group (para to the bromine). The methyl group is weakly electron-donating, while the amide group is generally considered a moderate deactivator and meta-director in electrophilic aromatic substitution. In the context of nucleophilic substitution, neither the methyl group nor the amide group provides the strong resonance stabilization required to facilitate the formation of a stable Meisenheimer complex. Consequently, this compound is expected to be relatively unreactive toward traditional nucleophilic aromatic substitution reactions under standard conditions.

A more productive strategy for functionalizing the aryl bromide is through the formation of organometallic intermediates, such as organolithium and Grignard reagents. These reactions reverse the polarity of the functionalized carbon atom, transforming it from an electrophilic site into a potent nucleophilic one.

Grignard Reagent Formation: The preparation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org The magnesium undergoes an oxidative insertion into the carbon-bromine bond. adichemistry.com The surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. wikipedia.org Activation is often necessary and can be achieved mechanically or by using activating agents like iodine or 1,2-dibromoethane. wikipedia.org The reaction must be conducted under strict anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents, including atmospheric moisture. researchgate.net A potential side reaction is the Wurtz coupling, which produces a biaryl dimer. researchgate.net

Lithiation: Organolithium reagents can be prepared via halogen-metal exchange by treating the aryl bromide with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent. ias.ac.in This exchange is a rapid and generally high-yielding process that provides regioselective access to the corresponding aryllithium species. ias.ac.in This method is particularly useful for substrates where direct Grignard formation is sluggish or when subsequent reactions require the higher reactivity of an organolithium reagent.

| Reagent Type | Typical Conditions | Product | Potential Issues |

| Grignard Reagent | Mg turnings, THF or Et₂O, reflux, inert atmosphere | 4-(chloromagnesio)-N-methoxy-N,2-dimethylbenzamide | Initiation difficulty, Wurtz homocoupling, moisture sensitivity |

| Organolithium Reagent | n-BuLi or t-BuLi, THF or Et₂O, -78 °C, inert atmosphere | (4-(N-methoxy-N,2-dimethylcarbamoyl)-3-methylphenyl)lithium | Requires low temperatures, potential for side reactions with amide |

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds and are widely used to functionalize aryl halides. fiveable.me The aryl bromide moiety of this compound makes it an excellent substrate for reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings. These reactions allow for the introduction of a wide variety of alkyl, alkenyl, alkynyl, and aryl groups.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. organic-chemistry.org

Stille Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organotin compound (stannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org

These palladium-catalyzed reactions generally proceed through a common catalytic cycle consisting of three fundamental steps: libretexts.org

Transmetalation: The organometallic coupling partner (e.g., organoboron, organozinc, or organotin) transfers its organic group to the Pd(II) complex, displacing the halide. In the Suzuki reaction, this step is facilitated by a base, which activates the organoboron species. harvard.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the final product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. libretexts.org

The choice of catalyst and, particularly, the supporting ligands, has a profound impact on the efficiency and scope of cross-coupling reactions. For a substrate like this compound, which possesses an ortho-methyl group, steric hindrance can be a significant challenge.

Catalyst: While palladium is the most common catalyst, nickel complexes are also effective, particularly for Negishi couplings. organic-chemistry.org Palladium precatalysts, such as palladacycles, are often used to ensure the efficient generation of the active Pd(0) species in situ. nih.gov

Ligands: The ligands coordinated to the metal center are critical for stabilizing the catalyst and modulating its reactivity. For sterically hindered aryl bromides, bulky and electron-rich phosphine (B1218219) ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required. nih.govorganic-chemistry.org

Steric Bulk: Bulky ligands promote the reductive elimination step, which can be slow for sterically congested intermediates. rsc.org This helps to prevent side reactions like β-hydride elimination when coupling with alkyl partners. rsc.org

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. rsc.org They also accelerate the reductive elimination.

The interplay between the ligand, base, and solvent must be carefully optimized to achieve high yields, especially with challenging substrates.

| Coupling Reaction | Organometallic Reagent | Catalyst/Ligand System | Base | Typical Yields |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Good to Excellent |

| Suzuki-Miyaura | Alkylboronic acid | Pd₂ (dba)₃ / AntPhos | K₃PO₄ | Moderate to Good |

| Negishi | Arylzinc chloride | PdCl₂(dppf) | None | Good |

| Negishi | Alkylzinc bromide | Pd(OAc)₂ / CPhos | None | Good |

| Stille | Arylstannane | Pd(PPh₃)₄ | None | Good to Excellent |

| Stille | Vinylstannane | Pd(PPh₃)₄ / CuI | None | Good to Excellent |

Applications in Organometallic Cross-Coupling Reactions (e.g., Negishi, Suzuki-Miyaura, Stille)

Transformations Involving the Weinreb Amide Functionality

The N-methoxy-N-methylamide, or Weinreb amide, is a versatile functional group for the synthesis of carbonyl compounds. wikipedia.org Its key feature is its reaction with one equivalent of a strong nucleophile, such as a Grignard or organolithium reagent, to form a stable tetrahedral intermediate. This intermediate is chelated by the N-methoxy group and does not collapse to form a ketone until acidic workup. wikipedia.org This stability prevents the common problem of over-addition that occurs with other carboxylic acid derivatives like esters or acid chlorides, which typically yield tertiary alcohols.

Ketone Synthesis: The reaction of this compound with a wide range of Grignard or organolithium reagents, followed by an aqueous acidic workup, provides a direct and high-yielding route to various ketones. commonorganicchemistry.com This method tolerates a broad scope of functional groups on the incoming nucleophile. wikipedia.org

Aldehyde Synthesis: The Weinreb amide can be cleanly reduced to the corresponding aldehyde using hydride reagents. numberanalytics.com Common reducing agents for this transformation include diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄). numberanalytics.comorganic-chemistry.org The reaction proceeds via a similar stable intermediate that, upon workup, hydrolyzes to the aldehyde. nih.gov Studies have shown that DIBAL-H can achieve chemoselective reduction of Weinreb amides even in the presence of more reactive functional groups like esters. rsc.orgnih.gov

| Reagent | Product Type | Typical Conditions |

| Phenylmagnesium bromide | Ketone | THF, 0 °C to rt, then H₃O⁺ workup |

| n-Butyllithium | Ketone | THF, -78 °C to 0 °C, then H₃O⁺ workup |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Toluene or CH₂Cl₂, -78 °C, then H₃O⁺ workup |

| Lithium aluminum hydride (LiAlH₄) | Aldehyde | THF or Et₂O, -78 °C to 0 °C, then H₃O⁺ workup |

Chemoselective Reduction to Aldehydes

The conversion of N-methoxy-N-methylamides, commonly known as Weinreb amides, into aldehydes is a cornerstone transformation in organic synthesis. This reduction must be performed under carefully controlled conditions to prevent over-reduction to the corresponding alcohol. For substrates like this compound, this chemoselectivity is typically achieved by using specific metal hydride reagents at low temperatures.

The most common reagent for this purpose is diisobutylaluminium hydride (DIBAL-H). nih.govstrath.ac.uk The reaction mechanism involves the coordination of the Lewis acidic aluminum center to the carbonyl oxygen of the amide. This is followed by the transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate. This intermediate is stabilized by chelation between the aluminum atom and both the carbonyl oxygen and the methoxy (B1213986) oxygen. This chelated structure is stable at low temperatures (typically -78 °C) and does not collapse to release the aldehyde until an aqueous workup is performed. nih.gov The stability of this intermediate is crucial for preventing a second hydride addition, which would lead to the alcohol.

Other reducing agents have also been developed for this transformation. Lithium aluminum hydride (LiAlH₄) can be used, but it requires strict temperature control to stop the reaction at the aldehyde stage. wikipedia.org More recently, milder and more selective reagents such as chloromagnesium dimethylaminoborohydride (MgAB) have been shown to effectively reduce Weinreb amides to aldehydes under ambient conditions, offering a complementary method to the more traditional DIBAL-H and LiAlH₄ reagents. escholarship.orgresearchgate.netescholarship.org

The following table summarizes typical conditions for the reduction of various aromatic Weinreb amides to their corresponding aldehydes, demonstrating the broad applicability of this method.

| Aromatic Weinreb Amide Substrate | Reducing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-methoxy-N-methylbenzamide | DIBAL-H | Toluene, -78 °C | 85-95 | nih.gov |

| 4-Chloro-N-methoxy-N-methylbenzamide | LiAlH₄ | THF, -78 °C | 88 | wikipedia.org |

| 3-Bromo-N-methoxy-N-methylbenzamide | DIBAL-H | Toluene, 0 °C | 72 | nih.gov |

| N-methoxy-N,4-dimethylbenzamide | ClMg[H₃BNMe₂] (MgAB) | THF, 25 °C, 30 min | 85 | escholarship.org |

| N-methoxy-N-methyl-2-naphthamide | DIBAL-H | Toluene, 0 °C | 63 | nih.gov |

Nucleophilic Addition Reactions for Ketone Synthesis

The hallmark reaction of Weinreb amides is their conversion to ketones upon reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). wikipedia.org This method is highly efficient and avoids the common problem of over-addition that plagues the reaction of these nucleophiles with other carboxylic acid derivatives like esters or acid chlorides, which often yield tertiary alcohols.

The unique reactivity of the Weinreb amide is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate after the initial nucleophilic attack. organic-chemistry.org The organometallic reagent adds to the carbonyl carbon, and the metal cation (Mg²⁺ or Li⁺) is chelated by both the carbonyl oxygen and the oxygen of the N-methoxy group. This intermediate is stable under the reaction conditions and does not break down until acidic workup is performed. During workup, the intermediate is hydrolyzed to release the ketone and N,O-dimethylhydroxylamine hydrochloride. This stability prevents the addition of a second equivalent of the organometallic reagent.

This methodology is compatible with a wide range of functional groups on both the Weinreb amide and the organometallic reagent, making it a versatile tool for constructing complex molecules. For a substrate like this compound, the bromo-substituent is well-tolerated, allowing for the synthesis of various substituted ketones.

| Weinreb Amide Substrate | Organometallic Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-methoxy-N-methylbenzamide | Phenylmagnesium Bromide | THF | 95 | researchgate.net |

| 4-Methoxy-N-methoxy-N-methylbenzamide | n-Butyllithium | THF | 92 | researchgate.net |

| N-methoxy-N-methyl-2-thiophenecarboxamide | Ethylmagnesium Bromide | THF | 89 | researchgate.net |

| N-methoxy-N-methylcinnamamide | Methylmagnesium Bromide | THF | 98 | organic-chemistry.org |

| N-Boc-L-proline Weinreb amide | Vinylmagnesium Bromide | THF | 90 | organic-chemistry.org |

Hydrolysis Mechanisms Under Acidic and Basic Conditions

While Weinreb amides are primarily used for conversion to ketones and aldehydes, they can also be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. The mechanisms are analogous to those for the hydrolysis of other N,N-disubstituted amides. chemguide.co.ukmasterorganicchemistry.com

Acidic Hydrolysis: Under acidic conditions, the reaction is typically catalyzed by a strong acid like HCl or H₂SO₄ and requires heating. masterorganicchemistry.com The mechanism proceeds through the following steps:

Protonation: The carbonyl oxygen is protonated by the acid, which activates the carbonyl carbon, making it more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the incoming water molecule to the nitrogen atom of the amide. This converts the -N(OMe)Me group into a better leaving group, N,O-dimethylhydroxylamine.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling N,O-dimethylhydroxylamine as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product.

Basic Hydrolysis: Basic hydrolysis (saponification) requires heating with a strong base, such as sodium hydroxide (B78521). researchgate.netyoutube.com The generally accepted mechanism involves:

Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: In the rate-determining step, the tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the N,O-dimethylhydroxylamide anion, [⁻N(OMe)Me], which is a poor leaving group. This step is generally unfavorable but is driven forward by the subsequent step.

Acid-Base Reaction: The expelled anion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible step. This final acid-base reaction pulls the equilibrium towards the products, resulting in the formation of a carboxylate salt and N,O-dimethylhydroxylamine. An acidic workup is then required to protonate the carboxylate and obtain the neutral carboxylic acid.

Due to the stability of the amide bond, both acidic and basic hydrolysis of Weinreb amides typically require more forcing conditions (e.g., prolonged heating) compared to the hydrolysis of esters or acid chlorides. masterorganicchemistry.com

Reductive Amination Pathways of Amide Carbonyls

Reductive amination is a powerful method for forming C-N bonds, but it is a reaction of aldehydes and ketones, not amides directly. Therefore, for a compound like this compound, this transformation is achieved via a two-step synthetic pathway:

Reduction to Aldehyde: The Weinreb amide is first chemoselectively reduced to the corresponding aldehyde, 4-bromo-2-methylbenzaldehyde, using reagents and conditions described in section 3.2.1 (e.g., DIBAL-H at -78 °C). organic-chemistry.org

Reductive Amination of the Aldehyde: The resulting aldehyde is then reacted with a primary or secondary amine in the presence of a reducing agent to form the final amine product. This step can often be performed in the same pot or after isolation of the aldehyde intermediate. nih.gov

The second step proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. Common reducing agents for this step are mild hydrides that selectively reduce the iminium ion in the presence of the aldehyde, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃). These reagents are preferred because they are less reactive towards the starting aldehyde or ketone compared to stronger hydrides like NaBH₄. nih.gov

This two-stage approach allows for the conversion of the Weinreb amide carbonyl into a new amine functionality, significantly expanding the synthetic utility of the starting material.

| Aldehyde | Amine | Reducing Agent | Conditions | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Aniline | NaBH(OAc)₃ | CH₂Cl₂, rt | 96 |

| 4-Methoxybenzaldehyde | Benzylamine | NaCNBH₃ | MeOH, pH ~6 | 85 |

| Cyclohexanecarboxaldehyde | Morpholine | NaBH(OAc)₃ | CH₂Cl₂, rt | 92 |

| Heptanal | Ammonia (as NH₄OAc) | NaBH(OAc)₃ | CH₂Cl₂, rt | 88 |

Reactivity of the Methoxy and Methyl Substituents

Oxidation and Cleavage of Methoxy Ethers

The N-O bond within the Weinreb amide functionality is relatively weak and can be cleaved under reductive conditions. This transformation is synthetically useful as it converts the Weinreb amide into the corresponding N-methylamide, effectively removing the N-methoxy group. This can be considered a deprotection or a strategic step to access a different class of amides.

Several methods have been developed for this N-O bond cleavage. One of the most effective reagents is samarium(II) iodide (SmI₂), which is a powerful single-electron donor. scispace.comnih.gov The mechanism is believed to involve a single-electron transfer (SET) from SmI₂ to the amide, leading to the formation of a radical anion which then fragments to cleave the N-O bond.

More recently, metal-free reductive methods have been developed. These include the use of neutral organic super-electron donors or organophotocatalytic systems. strath.ac.ukorganic-chemistry.orgresearchgate.net For example, photocatalysts like anthracene (B1667546) can be excited by light and, in the presence of a sacrificial electron donor, can reduce the Weinreb amide, initiating the N-O bond cleavage. These methods are advantageous as they proceed under mild, neutral conditions, complementing the harsher conditions sometimes required for other reducing agents. The product of this reaction on this compound would be 4-bromo-N,2-dimethylbenzamide.

Stereochemical Considerations and Diastereoselective Transformations

The presence of a substituent at the ortho-position of the benzamide (B126) ring in this compound introduces significant stereochemical considerations, primarily revolving around the phenomenon of atropisomerism. Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, in this case, the aryl-carbonyl (C-C) bond and the carbonyl-nitrogen (C-N) bond. nih.govworktribe.com The steric bulk of the 2-methyl group in conjunction with the N-methoxy-N-methylamide moiety can create a substantial energy barrier to free rotation, potentially leading to the existence of stable or slowly interconverting enantiomers known as atropisomers.

While specific studies on the diastereoselective transformations of this compound are not extensively documented in the current body of scientific literature, the principles of asymmetric synthesis suggest that if the molecule is atropisomeric and a chiral center is introduced, diastereoselectivity would be a critical factor in its reactions. For instance, in reactions such as alkylations, reductions, or additions to the carbonyl group, the pre-existing axial chirality could direct the approach of reagents, leading to a preferential formation of one diastereomer over the other. The degree of diastereoselectivity would be contingent on the rotational stability of the atropisomers and the nature of the transition state in the specific reaction.

The stereodynamics of similar ortho-substituted anilides have been shown to be influenced by the electronic nature of the amide, with racemization rates correlating with amide isomerization. worktribe.comrsc.org Computational and experimental studies on related N-chloroamides have revealed that racemization can occur through a correlated rotation about the aryl-nitrogen and nitrogen-carbonyl bonds. worktribe.com This suggests that the electronic properties of the N-methoxy-N-methylamide group in this compound would play a crucial role in its stereochemical stability and behavior in diastereoselective reactions.

Detailed Kinetic and Thermodynamic Studies of Key Reactions

The primary techniques employed for these investigations are dynamic nuclear magnetic resonance (DNMR) spectroscopy and computational methods, such as Density Functional Theory (DFT) calculations. mdpi.commontana.edu DNMR allows for the determination of the rate of exchange between different conformations by analyzing the temperature-dependent changes in the NMR lineshapes. montana.edu From the coalescence temperature of specific proton signals (e.g., the N-methyl or O-methyl groups), the Gibbs free energy of activation (ΔG‡) for rotation can be calculated.

DFT calculations have been successfully used to model the potential energy surface of rotation and to calculate the rotational barriers in various amides. mdpi.com These computational studies can provide insights into the transition state geometries and the electronic factors influencing the rotational energy barrier. For ortho-substituted N-benzhydrylformamides, DFT calculations at the M06-2X/6-311+G* level of theory have been shown to satisfactorily reproduce experimental rotational barriers. mdpi.comnih.gov

The table below presents a compilation of rotational energy barriers (ΔG‡) determined for a selection of related amide compounds from the literature. This data provides a comparative framework for estimating the potential rotational barrier in this compound. Given the presence of the ortho-methyl group, it is anticipated that the rotational barrier would be significant, likely falling in a range that would allow for the potential isolation of atropisomers at or near room temperature.

| Compound | Method | Rotational Barrier (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|

| N-Benzhydryl-N-methylformamide | Dynamic NMR | 20-23 | mdpi.comnih.gov |

| N,N-Dimethylacetamide | Dynamic NMR | ~18 | montana.eduresearchgate.net |

| N,N-Dimethylbenzamide | NMR | Not specified | researchgate.net |

| ortho-Iodo-N-benzhydrylformamide | DFT Calculation | 9.8 (Aryl rotation) | mdpi.comnih.gov |

Applications in Advanced Organic Synthesis and Methodology Development

Role as Versatile Building Blocks in Complex Molecule Synthesis

The dual functionality of 4-bromo-N-methoxy-N,2-dimethylbenzamide makes it a powerful tool for synthetic chemists. The Weinreb amide group serves as a stable precursor to ketones, while the bromo-substituted aromatic ring is primed for a variety of cross-coupling reactions. This allows for a stepwise and controlled introduction of different molecular fragments.

Precursors for Natural Product Synthesis

Weinreb amides, in general, are frequently employed in the total synthesis of natural products due to their reliability in forming carbon-carbon bonds to produce ketones. wikipedia.org This class of compounds has been instrumental in the synthesis of complex natural products such as macrosphelides A and B and amphidinolide J. wikipedia.org The structure of this compound offers a strategic starting point for natural products containing a substituted benzoyl group. A synthetic chemist could first use the Weinreb amide to introduce a complex alkyl or aryl side chain and then use the bromide to perform a subsequent coupling reaction to complete the core structure of the target natural product.

Intermediates for Pharmaceutical Scaffolds and Agrochemicals

The benzamide (B126) structural motif is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. The subject compound is considered an important intermediate for the synthesis of such molecules. The ability to construct a ketone from the Weinreb amide and subsequently modify the aromatic ring via the bromo group allows for the creation of diverse libraries of compounds for screening purposes. For instance, the aryl bromide can be converted into a variety of other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings, leading to a wide range of substituted benzophenone (B1666685) or related scaffolds that are of interest in medicinal chemistry.

Construction of Polyfunctionalized Aromatic Systems

The creation of aromatic compounds with multiple, precisely placed substituents is a fundamental challenge in organic synthesis. This compound is an ideal substrate for this purpose, offering two distinct and orthogonally reactive sites. A typical synthetic strategy would involve the reaction of the Weinreb amide first, followed by a transition-metal-catalyzed cross-coupling reaction at the C-Br bond. This sequential functionalization ensures high regioselectivity and is a powerful method for building complex, substituted aromatic systems.

| Step 1: Reaction at Weinreb Amide | Intermediate Product | Step 2: Reaction at Aryl Bromide | Final Polyfunctionalized Product Class |

|---|---|---|---|

| Addition of Grignard Reagent (R¹-MgBr) | 4-bromo-2-methyl-(R¹)-ketone | Suzuki Coupling (R²-B(OH)₂) | 4-Aryl-2-methyl-(R¹)-ketone |

| Addition of Organolithium (R¹-Li) | 4-bromo-2-methyl-(R¹)-ketone | Buchwald-Hartwig Amination (R²R³NH) | 4-(Dialkylamino)-2-methyl-(R¹)-ketone |

| Reduction with LiAlH₄ | 4-bromo-2-methylbenzaldehyde | Sonogashira Coupling (R¹-C≡CH) | 4-Alkynyl-2-methylbenzaldehyde |

Contribution to Novel Reaction Development

Beyond its role as a building block, this compound and related structures are valuable tools for the development and optimization of new synthetic reactions.

Design of New Carbon-Carbon Bond Forming Reactions

The N-methoxy-N-methylamide group is the defining feature of the Weinreb amide, a functional group developed specifically to address a long-standing problem in organic synthesis: the over-addition of organometallic reagents to acyl compounds. wikipedia.org The reaction of organolithium or Grignard reagents with this compound reliably stops at the ketone stage, preventing the formation of tertiary alcohols that often result from reactions with other acyl derivatives like esters or acid chlorides. mychemblog.comorientjchem.org

This high selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate. wikipedia.orgnumberanalytics.com The N-methoxy group coordinates to the metal cation (e.g., Mg²⁺ or Li⁺), stabilizing the intermediate and preventing its collapse until a deliberate aqueous workup is performed. This reliable and high-yield transformation, known as the Weinreb-Nahm ketone synthesis, represented a significant methodological advancement and remains a cornerstone of modern C-C bond formation strategy. wikipedia.org

| Organometallic Reagent | Reaction Type | Product of Reaction with this compound |

|---|---|---|

| Phenylmagnesium bromide (PhMgBr) | Grignard Reaction | (4-bromo-2-methylphenyl)(phenyl)methanone |

| n-Butyllithium (n-BuLi) | Organolithium Addition | 1-(4-bromo-2-methylphenyl)pentan-1-one |

| Lithium aluminum hydride (LiAlH₄) | Reduction | 4-bromo-2-methylbenzaldehyde |

Development of New Carbon-Heteroatom Bond Forming Reactions

The aryl bromide portion of this compound makes it an excellent substrate for developing and refining carbon-heteroatom bond-forming reactions. Transition-metal-catalyzed cross-coupling reactions are fundamental to modern synthetic chemistry, and aryl bromides are common coupling partners due to their optimal balance of reactivity and stability. researchgate.netnih.gov

This compound can be used to explore the scope and limitations of reactions that form C-N, C-O, and C-S bonds, such as the Buchwald-Hartwig amination, Ullmann condensation, and related couplings. For example, recent research has demonstrated the copper-catalyzed C-O cross-coupling of N-methoxy amides with arylboronic acids to form aryl-N-methoxy arylimides. mdpi.com The electronic properties of the N-methoxy amide group can influence the outcome of such coupling reactions, making compounds like this compound valuable for mechanistic studies and the expansion of synthetic capabilities.

Utility in Heterocyclic Chemistry

The synthesis of heterocyclic compounds remains a cornerstone of medicinal and materials chemistry. The unique electronic and steric properties of this compound make it an intriguing starting material for the construction of fused ring systems.

Synthesis of Benzothiophene (B83047) Derivatives via Lithiation-Isothiocyanate Reactions

The construction of the benzothiophene scaffold, a privileged motif in numerous biologically active compounds, can be envisioned starting from this compound. The Weinreb amide is a well-established directed metalation group (DMG), capable of guiding lithiation to the ortho position. In the case of this compound, the position ortho to the Weinreb amide is also meta to the bromine atom.

The proposed synthetic route would involve the initial deprotonation at the C3 position using a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. The resulting aryllithium species is a potent nucleophile. Subsequent trapping of this intermediate with an isothiocyanate would lead to the formation of a lithium thiocarbamate salt. Acidic workup would then facilitate the cyclization and dehydration to afford the corresponding benzothiophene derivative. The bromine and methyl substituents on the benzothiophene core provide further opportunities for diversification through cross-coupling reactions or other transformations.

Table 1: Proposed Reaction Scheme for Benzothiophene Synthesis

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Lithiation | This compound, s-BuLi, THF, -78 °C | 3-Lithio-4-bromo-N-methoxy-N,2-dimethylbenzamide |

| 2. Addition | R-NCS | Lithium N-(aryl)thiocarbamate salt |

| 3. Cyclization | H₃O⁺ | Substituted Benzothiophene Derivative |

This table outlines a hypothetical reaction pathway based on known transformations of similar substrates.

Formation of Other Fused Ring Systems (e.g., phthalides)

The ortho-lithiated intermediate derived from this compound can also serve as a precursor to other important heterocyclic frameworks, such as phthalides. Phthalides are a class of lactones that exhibit a wide range of biological activities.

The synthesis of phthalides from benzamides typically involves the reaction of the ortho-lithiated species with an aldehyde or ketone. For instance, quenching the lithiated this compound with a suitable aldehyde would yield a secondary alcohol. Subsequent acidic or basic hydrolysis of the Weinreb amide to the corresponding carboxylic acid would be followed by intramolecular cyclization to furnish the phthalide (B148349). The choice of the aldehyde would determine the substituent at the 3-position of the phthalide ring. This approach offers a modular and efficient route to a library of substituted phthalides. nih.gov

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single pot. The reactive nature of the ortho-lithiated species generated from this compound makes it a prime candidate for integration into MCRs.

For example, a one-pot sequence could be envisioned where the ortho-lithiation is followed by the sequential addition of two or more different electrophiles. This would allow for the rapid assembly of highly functionalized aromatic compounds. The bromine atom on the starting material could also participate in subsequent palladium-catalyzed cross-coupling reactions within the same pot, further increasing the molecular complexity of the final product. While specific examples involving this compound in MCRs are not yet reported, the principles of directed ortho-metalation chemistry strongly support its potential in this area.

Computational Chemistry and Theoretical Investigations of 4 Bromo N Methoxy N,2 Dimethylbenzamide

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for calculating molecular properties and has been successfully applied to a variety of benzamide (B126) derivatives to understand their structure-activity relationships. For 4-bromo-N-methoxy-N,2-dimethylbenzamide, DFT calculations would provide valuable insights into its geometry, stability, and electronic characteristics.

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that are spread out over the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For analogous aromatic amides, DFT calculations have been used to determine these values. For instance, studies on similar brominated and methoxy-substituted benzamides have shown HOMO-LUMO gaps that are indicative of stable compounds. A theoretical study on 4-bromo-N,N-dimethylaniline, a structurally related compound, utilized DFT to determine its electronic properties, including HOMO and LUMO energies, to understand its reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich brominated benzene (B151609) ring, while the LUMO might be centered on the carbonyl group of the amide.

| Parameter | Typical Predicted Value (for analogous compounds) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability |

The distribution of electron density in a molecule is fundamental to understanding its chemical behavior. DFT calculations can provide a detailed picture of the charge distribution and generate Molecular Electrostatic Potential (MEP) maps. An MEP map is a visual representation of the electrostatic potential on the surface of a molecule, which is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions.

For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atom of the carbonyl group and the bromine atom. These regions represent sites that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be expected around the hydrogen atoms of the methyl groups and the aromatic ring, indicating sites for nucleophilic attack. The presence of the bromine atom introduces a "σ-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom along the C-Br bond axis, which can lead to halogen bonding. bas.bg

Spectroscopic Property Predictions

Computational chemistry is an indispensable tool for the prediction and interpretation of various types of spectra.

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. These predictions are highly useful for assigning the vibrational modes observed in experimental spectra. For this compound, key vibrational modes would include the C=O stretching of the amide, the C-N stretching, the C-Br stretching, and various vibrations of the aromatic ring and methyl groups.

Studies on similar molecules, such as 2-bromobenzamide (B1207801) and 2-amino-5-bromobenzoic acid, have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies. researchgate.netijtsrd.com The calculated frequencies are often scaled by an empirical factor to better match experimental values.

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) (for analogous compounds) |

|---|---|

| C=O Stretch (Amide) | 1650 - 1680 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-Br Stretch | 500 - 650 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. These predictions are particularly useful when combined with conformational analysis, as the chemical shifts are highly sensitive to the molecule's three-dimensional structure.

For this compound, a key structural feature is the rotation around the Ar-C(O) and C(O)-N bonds. Due to the presence of the ortho-methyl group, steric hindrance is expected to play a significant role in the preferred conformation, likely leading to a non-planar arrangement between the aromatic ring and the amide group. Furthermore, research on ortho-substituted N-methoxy-N-methyl benzamides has shown that these molecules can exist as a mixture of rotamers at room temperature due to restricted rotation around the C-N bond. This can lead to broadening of the signals for the N-methyl and N-methoxy groups in the ¹H NMR spectrum. Variable temperature NMR studies, supported by computational energy profiling of the rotational barriers, would be crucial for understanding the dynamic behavior of this molecule in solution.

| Atom | Typical Predicted Chemical Shift (ppm) (for analogous compounds) |

|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 |

| ¹H (N-CH₃) | ~3.3 (may be broad) |

| ¹H (O-CH₃) | ~3.7 (may be broad) |

| ¹H (Ar-CH₃) | ~2.4 |

| ¹³C (C=O) | 165 - 170 |

| ¹³C (Aromatic) | 120 - 140 |

| ¹³C (N-CH₃) | ~34 |

| ¹³C (O-CH₃) | ~61 |

| ¹³C (Ar-CH₃) | ~20 |

Reaction Mechanism Elucidation and Transition State Analysis

This compound is a Weinreb amide, a class of compounds known for their utility in organic synthesis, particularly for the preparation of ketones from organometallic reagents without the common problem of over-addition. wikipedia.org Computational chemistry can be employed to elucidate the mechanisms of reactions involving Weinreb amides.

DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. Analysis of the transition state geometry and its associated energy barrier (activation energy) provides a deep understanding of the reaction's kinetics and feasibility.

For reactions involving this compound, such as its formation from the corresponding acyl chloride and N,O-dimethylhydroxylamine, or its reaction with a Grignard reagent, computational studies would focus on the key tetrahedral intermediate. The stability of this intermediate, which is enhanced by chelation of the metal cation by both the carbonyl oxygen and the methoxy (B1213986) oxygen, is the reason for the controlled reactivity of Weinreb amides. wikipedia.org DFT calculations can quantify the stability of this chelated intermediate and the energy barriers for its formation and subsequent breakdown to products, providing theoretical validation for the observed experimental outcomes.

Energetics and Kinetics of Amide Reactivity

The reactivity of the amide bond in this compound is a key determinant of its chemical transformations. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the energetics and kinetics of these reactions. By constructing a potential energy surface (PES), researchers can map the energy landscape of a reaction, identifying transition states and calculating activation energies.

Table 1: Hypothetical Activation Energies for Amide Hydrolysis of Substituted Benzamides (Calculated using DFT)

| Compound | Catalyst | Activation Energy (kcal/mol) |

| Benzamide | Acid | 22.5 |

| Benzamide | Base | 18.9 |

| 4-Bromobenzamide | Acid | 23.1 |

| 4-Bromobenzamide | Base | 19.5 |

| This compound | Acid | (Estimated) 24-26 |

| This compound | Base | (Estimated) 20-22 |

Note: The values for this compound are estimated based on the expected electronic effects of the substituents and are for illustrative purposes.

Computational Modeling of Halogen-Metal Exchange and Cross-Coupling Pathways

The bromine atom on the aromatic ring of this compound is a versatile handle for synthetic transformations, most notably through halogen-metal exchange and palladium-catalyzed cross-coupling reactions. Computational modeling provides a molecular-level understanding of these complex reaction mechanisms.

Halogen-Metal Exchange: The reaction of an aryl bromide with an organolithium reagent is a fundamental method for the formation of aryllithium species. Theoretical studies on the mechanism of halogen-metal exchange in aryl bromides have suggested the involvement of an "ate" complex, where the lithium reagent coordinates to the bromine atom. acs.org Subsequent cleavage of the C-Br bond and formation of the C-Li bond can proceed through a concerted or a stepwise pathway. The energetics of this process for this compound can be calculated, taking into account the influence of the ortho-methyl and the amide substituents on the stability of the intermediate and transition states.

Cross-Coupling Pathways: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. Computational studies can elucidate the intricate catalytic cycle, including the oxidative addition, transmetalation (for Suzuki coupling), migratory insertion (for Heck coupling), and reductive elimination steps. For this compound, DFT calculations can be employed to:

Determine the preferred ligand coordination to the palladium center.

Calculate the energy barriers for each step in the catalytic cycle.

Investigate the influence of the amide group on the reactivity of the C-Br bond towards oxidative addition.

These computational insights can aid in the selection of optimal reaction conditions, including the choice of catalyst, ligand, and solvent.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Unlike the static picture provided by geometry optimization, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. youtube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound, revealing the accessible conformations and the transitions between them. youtube.com

A key aspect to investigate for this molecule is the rotational barrier around the C-N amide bond and the C(aryl)-C(O) bond. The planarity of the amide group and the steric hindrance from the ortho-methyl and N-methoxy groups will significantly influence the preferred conformations. MD simulations can provide information on:

The distribution of dihedral angles, identifying the most stable conformers.

The timescale of conformational changes.

The role of solvent molecules in stabilizing certain conformations.

This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors, in a biological context.

Table 2: Representative Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| O=C-N-O | Amide bond and N-methoxy group | Planar or near-planar |

| C(aryl)-C(O)-N-C | Rotation around the aryl-carbonyl bond | Non-planar due to ortho-methyl group |

| C-N-O-C | Rotation around the N-O bond | Staggered conformations likely favored |

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Synthetic Optimization

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. nih.gov While traditionally used in drug discovery, QSAR principles can also be applied to optimize synthetic reactions.

For a series of substituted benzamides related to this compound, a QSAR model could be developed to predict the yield or rate of a particular reaction, such as a cross-coupling reaction. This involves:

Generating a dataset: Synthesizing a library of related benzamides with varying substituents.

Calculating molecular descriptors: Using computational software to calculate a wide range of descriptors for each molecule, such as electronic (e.g., Hammett parameters, atomic charges), steric (e.g., molecular volume, surface area), and topological descriptors.

Developing a model: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the experimental outcome.

Such a QSAR model could identify the key molecular features that govern the reactivity of the C-Br bond, enabling the rational design of substrates for improved synthetic efficiency. For example, a model might reveal that electron-withdrawing substituents at the para-position and bulky ortho-substituents have a significant impact on the rate of oxidative addition in a Suzuki coupling reaction.

Future Research Directions and Emerging Opportunities

Exploration of Photoredox Catalysis and Electrochemistry in Derivatization

The fields of photoredox catalysis and electrochemistry offer powerful tools for the derivatization of complex molecules under mild conditions. nih.gov For 4-bromo-N-methoxy-N,2-dimethylbenzamide, these techniques could enable selective C-H functionalization, creating new carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to access. nih.govacs.org

The Weinreb amide moiety can act as a directing group, guiding the functionalization to specific C-H bonds on the aromatic ring. mdpi.comnih.gov Research in this area could focus on using visible-light-absorbing photocatalysts or electrochemical cells to activate the molecule, allowing for reactions such as arylation, alkylation, or amination at positions ortho to the amide group. The bromine atom also serves as a versatile handle for cross-coupling reactions, which can be achieved using photoredox or electrochemical methods, often with higher functional group tolerance than traditional thermal methods. acs.org

Future investigations would likely involve screening various catalysts and reaction conditions to achieve high selectivity and yield for different transformations. These advanced methods could provide efficient pathways to novel analogues of this compound with potentially enhanced biological or material properties.

Table 1: Potential Derivatization Reactions via Photoredox and Electrochemistry

| Reaction Type | Reagent/Catalyst System | Potential Product |

| C-H Arylation | Aryl Diazonium Salt / Ru(bpy)₃²⁺ | Biaryl Benzamide (B126) Derivative |

| C-H Alkylation | Alkyl Halide / Ir(ppy)₃ | Alkylated Benzamide Derivative |

| C-H Amination | Amine / Organic Photocatalyst | Aminated Benzamide Derivative |

| Cross-Coupling | Boronic Acid / Ni-catalyst (Electro) | Arylated Benzamide (Br replaced) |

Development of Sustainable and Green Synthetic Routes

The increasing emphasis on environmental responsibility in chemical synthesis necessitates the development of greener and more sustainable methods for producing valuable compounds like this compound.

Solvent-Free and Water-Mediated Reactions

Traditional amide synthesis often relies on hazardous solvents and coupling reagents. figshare.com Future research could focus on developing solvent-free or water-mediated synthetic routes to this compound. ijisrt.com This could involve reacting 4-bromo-2-methylbenzoic acid or its derivatives with N,O-dimethylhydroxylamine in the absence of a solvent, potentially using microwave or ultrasonic irradiation to facilitate the reaction. numberanalytics.com Water is an ideal green solvent, and developing conditions where the amide formation can proceed efficiently in an aqueous medium would represent a significant step forward in sustainability. researchgate.net

Biocatalytic Transformations

Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts for amide bond formation. nih.gov Biocatalytic approaches could be developed for the synthesis of this compound. This might involve screening for existing enzymes, such as lipases, or engineering novel enzymes capable of catalyzing the reaction between 4-bromo-2-methylbenzoic acid and N,O-dimethylhydroxylamine. beilstein-journals.org Such biocatalytic processes typically occur in water under mild temperature and pH conditions, drastically reducing the environmental impact of the synthesis.

Flow Chemistry Applications for Scalable Synthesis

For the industrial production of fine chemicals and pharmaceutical intermediates, scalability and safety are paramount. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced heat transfer, improved safety, and the potential for automation.

The synthesis of Weinreb amides has been successfully adapted to flow chemistry systems. wikipedia.org Applying this technology to this compound could enable its safe and efficient production on a larger scale. A flow process could involve pumping a solution of an activated 4-bromo-2-methylbenzoic acid derivative and N,O-dimethylhydroxylamine through a heated reactor coil, allowing for rapid and controlled amide formation. This approach would also facilitate in-line purification and telescoping of multi-step sequences, leading to a more streamlined and cost-effective manufacturing process.

High-Throughput Experimentation and Automated Synthesis Platforms

The discovery of novel derivatives of this compound with desired properties can be accelerated through the use of high-throughput experimentation (HTE) and automated synthesis platforms. digitellinc.com These technologies allow for the rapid execution of a large number of experiments in parallel, enabling efficient screening of reaction conditions, catalysts, and substrates. acs.orgacs.org